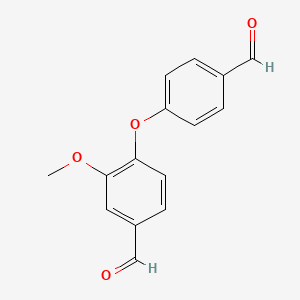
Vanillin benZaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillin benzaldehyde is an organic compound that combines the structural elements of vanillin and benzaldehyde. Vanillin, known for its characteristic vanilla aroma, is a phenolic aldehyde with the molecular formula C8H8O3. Benzaldehyde, on the other hand, is an aromatic aldehyde with the formula C7H6O. The combination of these two compounds results in a molecule that retains the aromatic properties of both, making it valuable in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vanillin benzaldehyde can be synthesized through several methods. One common approach involves the reaction of vanillin with benzaldehyde in the presence of a catalyst. For instance, vanillin (1 equivalent) can be reacted with ethylenediamine (1 equivalent) and benzaldehyde (2 equivalents) in an ionic liquid such as BMI.BF4, using MSI3PW as the catalyst . Another method involves the bromination of 4-hydroxybenzaldehyde followed by a copper-mediated coupling with methoxide .
Industrial Production Methods: Industrial production of this compound often involves the use of lignin or guaiacol as starting materials. Lignin, a byproduct of the paper industry, can be hydrolyzed under alkaline conditions followed by oxidation to produce vanillin . This vanillin can then be further reacted with benzaldehyde to form this compound. The use of biotechnological methods, such as microbial fermentation, is also being explored to improve yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Vanillin benzaldehyde undergoes various chemical reactions, including:
Oxidation: Vanillin can be oxidized to vanillic acid.
Reduction: Benzaldehyde can be reduced to benzyl alcohol.
Substitution: The aldehyde group in vanillin can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products:
Oxidation: Vanillic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Vanillin benzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of vanillin benzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Neuroprotection: It modulates oxidative stress and inhibits acetylcholinesterase, providing neuroprotective effects.
Absorption Promotion: Benzaldehyde, a component of this compound, can enhance the absorption of hydrophilic drugs by disrupting the lipid bilayer of cell membranes.
Vergleich Mit ähnlichen Verbindungen
- Vanillin
- Benzaldehyde
- Ethylvanillin
- Vanillic acid
- Vanillyl alcohol
Vanillin benzaldehyde stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C15H12O4 |
|---|---|
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
4-(4-formylphenoxy)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12O4/c1-18-15-8-12(10-17)4-7-14(15)19-13-5-2-11(9-16)3-6-13/h2-10H,1H3 |
InChI-Schlüssel |
VQWUQHBSHKQWTM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=O)OC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


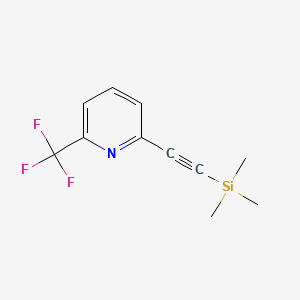
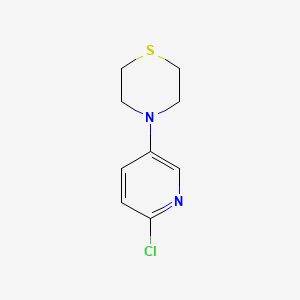

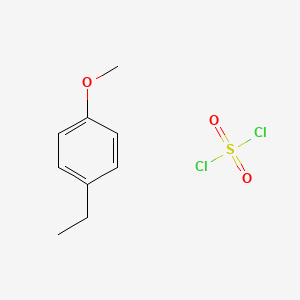
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14113721.png)
![3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene](/img/structure/B14113763.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14113768.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
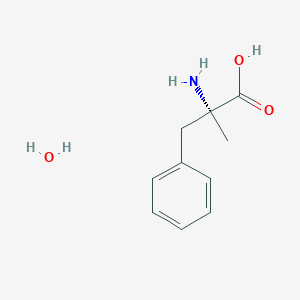
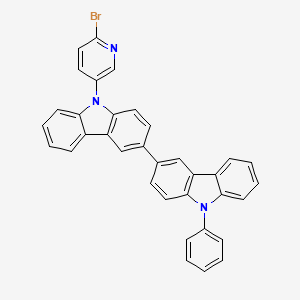
![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)
